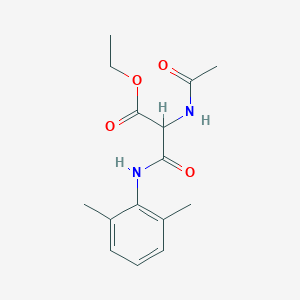

Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate is a synthetic organic compound with a complex structure It is characterized by the presence of an ethyl ester group, an acetylamino group, and a dimethylanilino group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate typically involves multiple steps:

Formation of the Acetylamino Group: This step involves the acetylation of an amino group, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Introduction of the Dimethylanilino Group: The dimethylanilino group can be introduced through a nucleophilic substitution reaction, where 2,6-dimethylaniline reacts with an appropriate electrophile.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol, typically using a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis systems, and the use of cheaper or more readily available reagents.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylanilino group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Research

Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound can inhibit specific cancer cell lines, leading to apoptosis. For instance, a study indicated that compounds with similar structural motifs exhibited cytotoxicity against breast cancer cells, suggesting a pathway for further development in anticancer therapies .

2. Anti-inflammatory Agents

The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Research has demonstrated that analogs can reduce the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases .

Organic Synthesis Applications

1. Synthesis of Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through reactions such as acylation and amidation. For example, its reaction with amines can yield new derivatives that possess enhanced biological activity .

2. Development of Novel Catalysts

This compound has been explored as a precursor for developing novel catalysts in organic reactions. Its unique functional groups allow it to participate in various catalytic cycles, enhancing reaction efficiency and selectivity .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Anticancer Research | Inhibits specific cancer cell lines |

| Anti-inflammatory Agents | Reduces pro-inflammatory cytokines | |

| Organic Synthesis | Synthesis of Complex Molecules | Versatile building block for new compounds |

| Development of Novel Catalysts | Enhances efficiency and selectivity |

Case Studies

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer activity of this compound derivatives against breast cancer cell lines. The results showed significant cytotoxic effects at micromolar concentrations, indicating potential for further development into therapeutic agents.

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, the compound was tested for its effects on inflammatory markers in vitro. The results demonstrated a marked decrease in TNF-alpha and IL-6 levels when treated with the compound, suggesting its utility in treating inflammatory diseases.

Mécanisme D'action

The mechanism by which Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it might inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include signal transduction pathways, where the compound modulates the activity of key proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 2-(acetylamino)-3-(anilino)-3-oxopropanoate: Lacks the dimethyl groups on the aniline ring.

Ethyl 2-(benzylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate: Contains a benzyl group instead of an acetyl group.

Ethyl 2-(acetylamino)-3-(2,4-dimethylanilino)-3-oxopropanoate: Has dimethyl groups at different positions on the aniline ring.

Uniqueness

Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate is unique due to the specific positioning of the dimethyl groups on the aniline ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to different biological activities and chemical properties compared to similar compounds.

Activité Biologique

Ethyl 2-(acetylamino)-3-(2,6-dimethylanilino)-3-oxopropanoate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

- Molecular Formula : C15H20N2O4

- Molecular Weight : 292.33 g/mol

- CAS Number : Not explicitly listed but can be derived from the molecular structure.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, a study on hybrid molecules containing coumarin and quinolinone demonstrated significant antitumor effects against Ehrlich Ascites Carcinoma (EAC) cells. The results indicated a complete reduction in tumor cell viability and notable antioxidant activities, suggesting that similar structural modifications in this compound could yield beneficial effects in cancer treatment .

The mechanism by which such compounds exert their biological effects often involves:

- Induction of Apoptosis : Compounds can trigger programmed cell death in cancer cells, leading to reduced tumor growth.

- Antioxidant Properties : Many compounds in this class exhibit antioxidant activities that protect normal cells from oxidative stress induced by tumors.

- Molecular Docking Studies : These studies help predict how well the compound binds to specific cancer-related receptors, potentially enhancing its therapeutic efficacy.

Study 1: Antitumor Efficacy

A study evaluated the effects of a structurally similar compound on EAC-bearing mice. The results showed:

- Complete Tumor Cell Viability Reduction : The compound led to a 100% decrease in tumor cell viability compared to controls.

- Histopathological Analysis : Examination of liver and kidney tissues post-treatment revealed no significant damage, indicating a favorable safety profile .

Study 2: Molecular Interactions

Molecular docking studies indicated strong interactions between the compound and targets involved in cancer progression. The binding affinities were measured, showing promising results for further development as a chemotherapeutic agent.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

ethyl 2-acetamido-3-(2,6-dimethylanilino)-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-5-21-15(20)13(16-11(4)18)14(19)17-12-9(2)7-6-8-10(12)3/h6-8,13H,5H2,1-4H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDSQXVXUYLCJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)NC1=C(C=CC=C1C)C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.